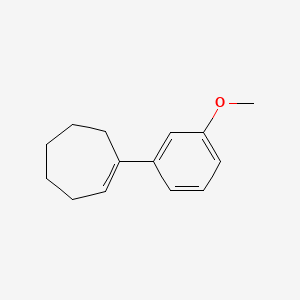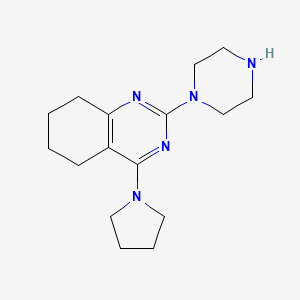
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, substituted with piperazine and pyrrolidine groups. These substitutions confer distinct chemical properties that make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminobenzonitrile and piperazine can be reacted in the presence of a suitable catalyst to form the quinazoline core. Subsequent substitution reactions introduce the pyrrolidine group, often requiring specific reagents and conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its desired form.
化学反应分析
Types of Reactions
2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinazoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Its chemical properties make it useful in the development of new materials with specific functionalities, such as polymers and coatings.
作用机制
The mechanism of action of 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, its interaction with neurotransmitter receptors in the brain may result in altered neuronal signaling, which could be beneficial in treating neurological disorders.
相似化合物的比较
Similar Compounds
- 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione hydrochloride
- (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 2-(Piperazin-1-yl)-4-(pyrrolidin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its quinazoline core, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a distinct and valuable molecule for various applications.
属性
CAS 编号 |
76781-41-4 |
|---|---|
分子式 |
C16H25N5 |
分子量 |
287.40 g/mol |
IUPAC 名称 |
2-piperazin-1-yl-4-pyrrolidin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H25N5/c1-2-6-14-13(5-1)15(20-9-3-4-10-20)19-16(18-14)21-11-7-17-8-12-21/h17H,1-12H2 |
InChI 键 |
YYVSGZVQWXYXGF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)N4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




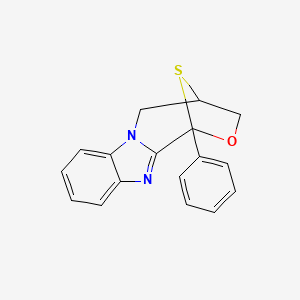
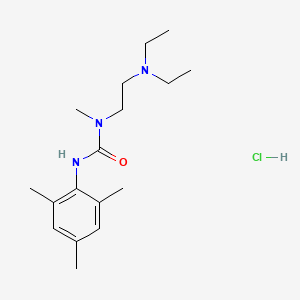
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
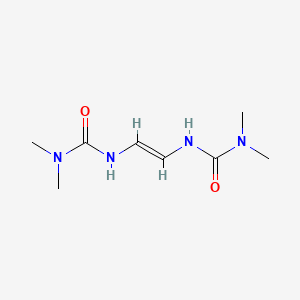

![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
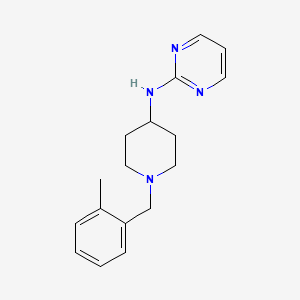
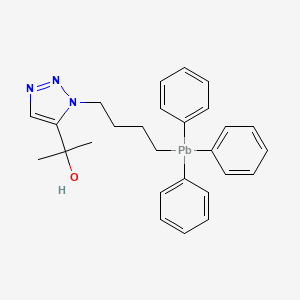
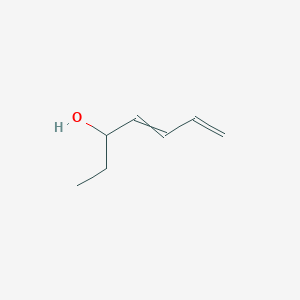
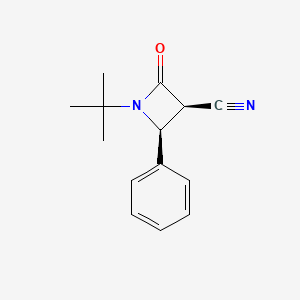
![2-[Hydroxy(phenyl)methylidene]-6-phenyl-2H-pyran-3,4-dione](/img/structure/B14437923.png)
